molecular formula C13H10FNO4 B6389661 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid CAS No. 1261909-23-2

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6389661
CAS No.: 1261909-23-2
M. Wt: 263.22 g/mol
InChI Key: MDWDSMXFOAGHQH-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxy group and an isonicotinic acid moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-4-methoxyphenylboronic acid with isonicotinic acid derivatives under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 5-Fluoro-2-methoxyphenylboronic acid

Uniqueness

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-11-3-2-7(4-10(11)14)9-6-15-12(16)5-8(9)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWDSMXFOAGHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)C=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687559
Record name 5-(3-Fluoro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-23-2
Record name 5-(3-Fluoro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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